AM694 4-iodo isomer

Description

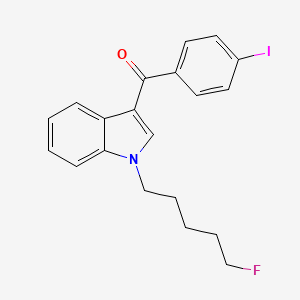

Structure

3D Structure

Properties

IUPAC Name |

[1-(5-fluoropentyl)indol-3-yl]-(4-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FINO/c21-12-4-1-5-13-23-14-18(17-6-2-3-7-19(17)23)20(24)15-8-10-16(22)11-9-15/h2-3,6-11,14H,1,4-5,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWNGBBXXDDHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017330 | |

| Record name | (1-(5-fluoropentyl)-1H-indol-3-yl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-92-5 | |

| Record name | (1-(5-fluoropentyl)-1H-indol-3-yl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Detailed Pharmacological Characterization

In Vivo Behavioral and Neurobiological Investigations in Animal Models

Specific in vivo studies on the behavioral and neurobiological effects of the this compound in animal models have not been reported in the available scientific literature.

There is no documented research assessing the cannabimimetic-like behavioral effects of the this compound in rodent models, such as the "tetrad" test (hypolocomotion, hypothermia, antinociception, and catalepsy). nih.gov

Data from electrophysiological studies to determine the effects of the this compound on neuronal activity in preclinical brain models is not available in published research.

There is a lack of research on the modulation of neurotransmitter systems and specific receptor occupancy for the this compound. A primary supplier of the compound for research purposes explicitly states that its affinity for cannabinoid receptors CB1 and CB2 has not been determined. caymanchem.com The parent compound, AM694, is known to be a potent agonist for cannabinoid receptors, with a high affinity for the CB1 receptor. wikipedia.org However, it is not scientifically sound to extrapolate these findings to the 4-iodo isomer without direct experimental evidence.

Pharmacodynamic Markers and Biomarkers in Preclinical Research Matrices

The preclinical pharmacological profile of this compound is not extensively documented in peer-reviewed literature. caymanchem.comfigshare.com It is recognized as a structural analog of AM694, a potent synthetic cannabinoid, with the iodine atom shifted from the 2-position to the 4-position on the phenyl ring. caymanchem.com Due to the scarcity of direct research on the 4-iodo isomer, its pharmacodynamic markers and biomarkers are largely inferred from its parent compound, AM694, and the established metabolic pathways for other synthetic cannabinoids. caymanchem.comnih.govnih.gov

Synthetic cannabinoids as a class are known to be potent agonists of the cannabinoid receptors CB1 and CB2. nih.govresearchgate.net The parent compound, AM694, demonstrates high affinity for both receptors, with a significantly greater affinity for the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids. caymanchem.comnih.gov While the specific binding affinities for the 4-iodo isomer have not been determined, its structural similarity to AM694 suggests it likely functions as a cannabinoid receptor agonist. caymanchem.com

Table 1: Cannabinoid Receptor Binding Affinities of Parent Compound AM694

| Compound | Receptor | Kᵢ (nM) |

|---|---|---|

| AM694 | CB₁ | 0.08 |

| AM694 | CB₂ | 1.44 |

Data sourced from Cayman Chemical. caymanchem.com

The identification of biomarkers for synthetic cannabinoid consumption in preclinical research is crucial, as these compounds are typically subject to rapid and extensive metabolism in the body. nus.edu.sgnus.edu.sg Consequently, the parent compound is often found in very low concentrations or is entirely absent in urine samples, making its metabolites the primary targets for detection. nih.govnus.edu.sgresearchgate.net Research into various synthetic cannabinoids has established that major metabolic pathways include hydroxylation, oxidative defluorination (for fluorinated analogs), and carboxylation. nih.govresearchgate.net

In vivo studies on the parent compound, AM-694 (the 2-iodo isomer), have identified its metabolites in urine, which serve as definitive biomarkers of consumption. nih.gov Qualitative analysis has revealed the presence of carboxylated and defluorinated metabolites, indicating these are key biotransformation products. nih.gov Given these findings, it is hypothesized that the this compound would undergo a similar metabolic fate. Potential biomarkers for the 4-iodo isomer in preclinical matrices would therefore likely include its N-dealkylated, hydroxylated, and carboxylated metabolites. The detection of these specific metabolic products in matrices such as urine or plasma would serve as a reliable pharmacodynamic marker of exposure in a research setting.

Table 2: Common Metabolic Pathways for Synthetic Cannabinoids as Potential Biomarker Sources

| Metabolic Pathway | Description | Relevance as a Biomarker |

|---|---|---|

| N-Alkyl Hydroxylation | Addition of a hydroxyl (-OH) group to the N-alkyl chain. | A common and major metabolic route; hydroxylated metabolites are often abundant in urine. nih.gov |

| Oxidative Defluorination | Replacement of a fluorine atom on the N-pentyl chain with a hydroxyl group. | Key pathway for fluorinated cannabinoids, leading to hydroxylated metabolites. researchgate.net |

| Carboxylation | Oxidation of a terminal alkyl chain to a carboxylic acid (-COOH). | Produces polar metabolites that are readily excreted in urine, serving as long-term biomarkers. nih.gov |

| Amide Hydrolysis | Cleavage of an amide bond present in some synthetic cannabinoid structures. | Relevant for specific subclasses of synthetic cannabinoids. nih.gov |

| N-Dealkylation | Removal of the N-alkyl chain. | A major pathway resulting in a core indole (B1671886) or indazole structure that can be further metabolized. nih.gov |

Further preclinical research, including in vitro studies with human liver microsomes and in vivo animal models, is necessary to definitively identify and characterize the specific metabolites of this compound and establish them as validated biomarkers. nih.govmdpi.com

Identification and Structural Elucidation of Phase I Metabolites of this compound

Phase I metabolism of synthetic cannabinoids, including the AM694 series, is primarily characterized by oxidative transformations catalyzed by cytochrome P450 (CYP) enzymes. nih.govredwoodtoxicology.com These reactions introduce or expose functional groups, preparing the molecule for subsequent phase II conjugation and excretion. For fluorinated compounds like the this compound, key phase I pathways include oxidative defluorination and hydroxylation. nih.govresearchgate.net

For synthetic cannabinoids containing a fluoropentyl chain, such as AM-694, oxidative defluorination is a major metabolic route. researchgate.netnih.gov In vitro studies using human liver microsomes have demonstrated that the primary metabolic pathway for AM-694 (the 2-iodo isomer) is oxidative defluorination. nih.gov This process involves the enzymatic removal of the fluorine atom from the N-pentyl chain, which is then replaced by a hydroxyl group. This transformation leads to the formation of a 5-hydroxypentyl metabolite. Given the structural similarity, it is highly probable that the this compound undergoes a similar metabolic process. This metabolic reaction is significant as the resulting hydroxylated metabolites can also be pharmacologically active. nih.gov

Studies on AM-694 have confirmed that the substitution of the fluorine atom is a crucial metabolic reaction in humans. researchgate.net Analysis of urine samples from individuals exposed to AM-694 revealed metabolites consistent with oxidative defluorination. researchgate.net

Beyond defluorination, hydroxylation at various positions on the molecule is a common phase I metabolic pathway for synthetic cannabinoids. caymanchem.comuno.edu The alkyl side chain is a frequent site for hydroxylation, often at the terminal (ω) or penultimate (ω-1) carbon. nih.govcaymanchem.com For AM-694, monohydroxylation of the N-alkyl chain has been identified as one of the metabolic transformations. ebi.ac.uk

Other potential oxidative transformations could include hydroxylation on the indole ring or the iodophenyl moiety, although these are generally considered minor pathways compared to alkyl chain oxidation for many synthetic cannabinoids. caymanchem.comwikipedia.org Carboxylation of the alkyl chain, following initial hydroxylation, is another metabolic step observed for related compounds. ebi.ac.uk

Table 1: Postulated Phase I Metabolites of this compound (Based on AM-694 and related compounds)

| Metabolite Type | Transformation | Potential Metabolite Structure |

| Oxidative Defluorination | Replacement of fluorine with a hydroxyl group | 1-(5-hydroxypentyl)-3-(4-iodobenzoyl)indole |

| N-Alkyl Chain Hydroxylation | Addition of a hydroxyl group to the pentyl chain | 1-(5-fluoropentyl-4-hydroxy)-3-(4-iodobenzoyl)indole |

| N-Alkyl Chain Carboxylation | Oxidation of the terminal pentyl carbon to a carboxylic acid | 1-(4-carboxybutyl)-3-(4-iodobenzoyl)indole |

Identification and Structural Elucidation of Phase II Metabolites (e.g., Glucuronidation)

Following phase I oxidation, synthetic cannabinoids and their metabolites typically undergo phase II conjugation reactions, with glucuronidation being the most prominent pathway. redwoodtoxicology.comwikipedia.org This process involves the attachment of a glucuronic acid molecule to a hydroxyl group on the metabolite, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Glucuronidation significantly increases the water solubility of the metabolites, facilitating their elimination from the body, primarily through urine. caymanchem.com

For the this compound, the hydroxylated metabolites formed during phase I, such as the 5-hydroxypentyl metabolite resulting from oxidative defluorination, are expected to be primary substrates for glucuronidation. The resulting glucuronide conjugates are often the most abundant metabolites detected in urine samples. wikipedia.org While direct studies on the phase II metabolism of the this compound are not available, the metabolic pathway of THC and other synthetic cannabinoids, where hydroxylated metabolites are efficiently glucuronidated, serves as a strong predictive model. caymanchem.com

Table 2: Postulated Phase II Metabolites of this compound

| Phase I Metabolite | Conjugation Reaction | Potential Phase II Metabolite |

| 1-(5-hydroxypentyl)-3-(4-iodobenzoyl)indole | Glucuronidation | 1-(5-hydroxypentyl)-3-(4-iodobenzoyl)indole-O-glucuronide |

| 1-(5-fluoropentyl-4-hydroxy)-3-(4-iodobenzoyl)indole | Glucuronidation | 1-(5-fluoropentyl-4-hydroxy)-3-(4-iodobenzoyl)indole-O-glucuronide |

Characterization of Cytochrome P450 (CYP) Isoform Involvement in Metabolism

The metabolism of synthetic cannabinoids is mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Various CYP isoforms, including CYP3A4, CYP2C9, CYP1A2, and CYP2C19, have been implicated in the metabolism of different classes of synthetic cannabinoids. researchgate.netnih.gov Reaction phenotyping studies are required to identify the specific CYP enzymes responsible for the metabolism of a particular compound.

For the synthetic peroxide antimalarial OZ439, which also has a complex structure, CYP3A4 was identified as the primary metabolizing enzyme. nih.gov While specific studies identifying the CYP isoforms involved in the metabolism of the this compound have not been published, it is likely that major isoforms such as CYP3A4 play a significant role, given their broad substrate specificity and high abundance in the liver.

In Vitro Metabolic Stability and Clearance Studies in Hepatic Microsomal Systems

In vitro metabolic stability assays using liver microsomes are crucial for predicting the intrinsic clearance of a drug. researchgate.net These studies measure the rate at which a compound is metabolized by the enzymes present in the microsomes. Synthetic cannabinoids generally exhibit rapid metabolic clearance in human liver microsome (HLM) incubations. researchgate.netresearchgate.net

For instance, studies on the synthetic cannabinoids AMB and 5F-AMB reported in vitro half-life values of just 1.1 and 1.0 minutes, respectively, in HLM. researchgate.net Similarly, CUMYL-PICA and 5F-CUMYL-PICA also showed rapid metabolic clearance in both rat and human liver microsomes. researchgate.net Although specific data for the this compound is lacking, it is anticipated to have a high in vitro clearance rate, consistent with other potent synthetic cannabinoids. Such rapid metabolism often means that the parent compound is undetectable in biological samples shortly after use, making metabolite detection essential for confirming exposure. redwoodtoxicology.comresearchgate.net

In Vivo Metabolic Profiling and Metabolite Excretion Patterns in Animal Models

In vivo studies in animal models are essential for understanding the complete metabolic profile and excretion patterns of a compound. These studies can reveal metabolites that may not be formed in in vitro systems and provide information on the routes and timeline of excretion.

While in vivo data specific to the this compound in animal models is not available, studies on the related AM-694 in humans have provided valuable insights. Following ingestion, AM-694 metabolites were detected in urine, with major metabolites being excreted for up to 117 hours. ebi.ac.uk The parent compound itself was not detected, highlighting the extensive metabolism of this class of compounds. ebi.ac.uk The identified metabolites included products of hydrolytic defluorination, carboxylation, and monohydroxylation of the N-alkyl chain. ebi.ac.uk

In vivo studies with CUMYL-PICA and 5F-CUMYL-PICA in rats showed that despite rapid in vitro clearance, the parent compounds remained detectable in plasma for 24 hours, possibly due to sequestration in adipose tissue. researchgate.net This highlights a potential discrepancy between in vitro and in vivo findings. The primary metabolic pathways observed in vivo for these compounds were terminal hydroxylation or dealkylation of the N-pentyl chain, leading to a variety of phase I and phase II metabolites. researchgate.net

Comparative Metabolism Across Different Preclinical Species

The comprehensive understanding of a novel compound's metabolic fate is a cornerstone of preclinical development. Significant inter-species differences in drug metabolism can profoundly impact the toxicological and pharmacological profiles of a substance, making comparative studies across various preclinical models essential. While extensive research on the metabolism of the parent compound, AM-694, has been conducted, particularly in humans, specific and detailed comparative metabolic data for its 4-iodo isomer across different preclinical species remains limited in the public domain.

General principles of synthetic cannabinoid metabolism suggest that species-specific variations are to be expected. These differences can arise from variations in the expression and activity of key metabolic enzymes, such as cytochrome P450 (CYP) isoforms and aldehyde oxidases (AOX). For instance, AOX activity is known to be high in humans and monkeys but significantly lower in rats and dogs, which can lead to different metabolic pathways and potentially different toxicological outcomes for certain compounds. frontiersin.org

Studies on other synthetic cannabinoids have highlighted these species-dependent metabolic patterns. For example, the relative abundance of metabolites of AM-2201 in rat urine differs significantly from that observed in human urine. frontiersin.org In rats, certain metabolites may be predominant, while in humans, other pathways, such as the formation of N-pentanoic acid and N-(5-hydroxypentyl) metabolites, are more significant. frontiersin.org Similarly, research on AMB-FUBINACA and AMB-CHMICA in rats has demonstrated that the core structure of the molecule influences the resulting metabolic reactions and urinary metabolite profiles. nih.gov

In vitro models, such as liver microsomes and hepatocytes from various species including mice, rats, and monkeys, are standard tools for elucidating these metabolic pathways. researchgate.netmdpi.com These systems allow for the identification of major and minor metabolites and can help predict in vivo metabolic clearance. However, discrepancies between in vitro findings and in vivo results are not uncommon, underscoring the importance of whole-animal studies. researchgate.netmdpi.com

The interpretation of animal metabolic data and its extrapolation to humans must be approached with caution due to inherent differences in enzyme kinetics and substrate specificities between species. europa.eu For instance, chimeric mice with humanized livers have been explored as a model to better predict human metabolism, though their widespread applicability is still under evaluation. frontiersin.orgresearchgate.net

Given the absence of specific published data on the comparative metabolism of the AM-694 4-iodo isomer across preclinical species, the following table is a generalized representation based on common metabolic pathways observed for synthetic cannabinoids and related iodinated compounds. It is intended to be illustrative of the types of data that would be generated in such a comparative study.

Interactive Data Table: Hypothetical Comparative Metabolite Profile of AM-694 4-iodo isomer

| Metabolic Pathway | Metabolite Class | Mouse | Rat | Monkey | Potential Enzymes Involved |

| Phase I | |||||

| Oxidative Dehalogenation | De-iodinated metabolite | ++ | + | +++ | Cytochrome P450 |

| N-Dealkylation | N-dealkylated metabolite | + | ++ | + | Cytochrome P450 |

| Hydroxylation (Alkyl Chain) | Monohydroxylated metabolites | +++ | +++ | ++ | Cytochrome P450 |

| Hydroxylation (Indole Ring) | Indole-hydroxylated metabolites | + | + | ++ | Cytochrome P450 |

| Carboxylation | Carboxylic acid metabolite | ++ | ++ | +++ | Aldehyde Dehydrogenase |

| Phase II | |||||

| Glucuronidation | Glucuronide conjugates | +++ | +++ | +++ | UGTs |

| Sulfation | Sulfate conjugates | + | + | ++ | SULTs |

Note: This table is a hypothetical representation and is not based on published experimental data for AM-694 4-iodo isomer. The symbols indicate hypothetical relative abundance (+ low, ++ medium, +++ high).

Research Findings and Data

Due to the limited availability of specific research data for the AM694 4-iodo isomer, this section will present the well-documented findings for AM694 (the 2-iodobenzoyl isomer) as a point of reference for its class, while explicitly stating the lack of specific data for the 4-iodo isomer.

Table 1: Cannabinoid Receptor Binding Affinities of AM694

| Receptor | Ki Value (nM) | Selectivity (CB1/CB2) | Source(s) |

| CB1 | 0.08 | 18x | wikipedia.orgcaymanchem.comontosight.ai |

| CB2 | 1.44 | wikipedia.orgcaymanchem.com |

Note: The specific receptor binding affinities and pharmacological properties of the this compound have not been determined and are currently unknown in the scientific literature caymanchem.com. The data presented above pertains to AM694 (1-[(5-fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone), which possesses an iodine atom at the 2-position of the benzoyl ring, not the 4-position.

Academic Context and Research Gaps

The academic context for studying compounds like the AM694 4-iodo isomer is rooted in the broader investigation of synthetic cannabinoids. These compounds are valuable for understanding the endocannabinoid system, but their widespread misuse necessitates detailed characterization to inform public health and forensic efforts frontiersin.orgunodc.orgeuropa.eu. The development of potent synthetic cannabinoids like AM694 has highlighted the critical role of specific structural features, such as the nature and position of halogen substituents, in modulating receptor affinity and efficacy wikipedia.orgmdpi.com.

Conclusion

Established Synthetic Routes for this compound and Related Benzoylindole Scaffolds

The core benzoylindole scaffold is commonly constructed via Friedel-Crafts acylation reactions. This method involves the reaction of an indole (B1671886) derivative with an appropriately substituted benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or phosphorus oxychloride (POCl₃) nih.gov. The electrophilic acylium ion attacks the electron-rich 3-position of the indole ring.

For AM694, which features a 2-iodobenzoyl group, the synthesis would typically start with indole or an N-substituted indole and 2-iodobenzoyl chloride wikipedia.org. The preparation of 4-iodobenzoyl chloride, a key precursor for other related compounds, involves the reaction of 4-iodobenzoic acid with thionyl chloride or phosphorus pentachloride ontosight.aichemicalbook.com.

Alternative synthetic strategies for substituted N-benzoylindoles include palladium-catalyzed C-H functionalization of N-(2-allylphenyl)benzamides researchgate.netmdpi.comresearchgate.netnih.gov and palladium-catalyzed carbonylative synthesis using molybdenum hexacarbonyl as a carbon monoxide precursor thieme-connect.com. These methods offer pathways to construct the benzoylindole core with potentially better control over regioselectivity and functional group tolerance.

Methodologies for Ensuring Isomeric Purity and Regioisomeric Differentiation in Synthesis

Ensuring isomeric purity, especially when dealing with halogenated aromatic rings, is crucial for accurate research findings. Chromatographic techniques are paramount for separating regioisomers. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a common method, but separation of closely related isomers can be challenging due to similar hydrophobicities tandfonline.comsci-hub.se.

Specialized stationary phases, such as pentafluorophenyl (Discovery F5) or biphenyl (B1667301) columns, have demonstrated improved selectivity for separating positional isomers of halogenated benzoylindole derivatives, particularly when using methanol (B129727) gradients researchgate.netnih.gov. Techniques like silver ion chromatography or chiral chromatography, sometimes used in tandem with standard RP-HPLC, can also be employed for separating complex mixtures of isomers researchgate.net.

For synthesis, regioselective acylation or pre-functionalization of the indole or benzoyl precursors can minimize the formation of unwanted isomers. For instance, directing groups on the indole nitrogen can influence the regioselectivity of C-H activation and subsequent functionalization acs.orgacs.org.

Strategies for Stable Isotope Labeling of this compound for Mechanistic Studies

Stable isotope labeling, typically with deuterium (B1214612) (²H or D) or carbon-13 (¹³C), is essential for mechanistic studies, pharmacokinetic profiling, and quantitative analysis using mass spectrometry.

Deuterium Labeling: Deuterium can be incorporated into AM694 or its analogs by using deuterated precursors during synthesis. For example, using deuterated solvents or reagents in key steps like acylation or N-alkylation can introduce deuterium atoms at specific positions acs.orgacs.orgsci-hub.seresearchgate.net. Iridium-catalyzed C-H activation has been employed for site-selective deuteration of N-benzoylindoles, achieving high incorporation at the indole C2 position while minimizing labeling on the benzoyl group acs.orgacs.orgresearchgate.net. For example, N-benzoylindole (7) showed selective deuteration at C2 (80-90%) with minimal labeling on the benzoyl group under optimized iridium catalysis acs.orgacs.org.

Carbon-13 Labeling: Carbon-13 can be incorporated by using ¹³C-labeled building blocks. For instance, in the synthesis of related cannabinoids, ¹³C-labeled olivetol (B132274) has been condensed with terpenes to produce ¹³C-labeled THC derivatives mdpi.com. Similarly, using ¹³C-labeled benzoyl chloride or indole precursors would be a strategy for labeling the benzoylindole scaffold.

The selection of labeling positions depends on the intended application, whether it's tracing metabolic pathways, quantifying drug levels in biological samples, or elucidating reaction mechanisms mdpi.comcapes.gov.br.

Controlled Derivatization Techniques for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies involve systematically modifying different parts of a molecule to understand how these changes affect its biological activity. For benzoylindoles, key areas for derivatization include the indole nitrogen substituent, the halogenated phenyl moiety, and the methanone (B1245722) linker.

Modifications of the Indole Nitrogen Substituent

The substituent on the indole nitrogen atom significantly impacts the binding affinity and efficacy of cannabinoid receptor agonists. AM694 features a 5-fluoropentyl chain at the indole nitrogen wikipedia.org. Synthetically, this can be achieved through N-alkylation of the indole precursor. Various alkyl, haloalkyl, or cycloalkylmethyl groups can be introduced using alkyl halides or similar electrophiles in the presence of a base (e.g., potassium hydroxide (B78521) in DMSO, or sodium hydride) orgsyn.org. For example, N-alkylation of indole with 1-bromo-5-fluoropentane (B147514) would yield the N-(5-fluoropentyl)indole intermediate.

Alterations of the Halogenated Phenyl Moiety

The nature and position of substituents on the phenyl ring of the benzoyl group are critical for modulating receptor binding and activity. In AM694, a 2-iodo substituent is present wikipedia.org. Synthetically, this involves using the corresponding substituted benzoyl chloride (e.g., 2-iodobenzoyl chloride) in the Friedel-Crafts acylation.

Derivatization can involve:

Varying Halogenation: Replacing iodine with other halogens (F, Cl, Br) or introducing multiple halogens at different positions (ortho, meta, para) on the phenyl ring.

Other Substituents: Introducing electron-donating or electron-withdrawing groups (e.g., methoxy, nitro, alkyl) at various positions to probe electronic and steric effects.

Aromatic Ring Modifications: Replacing the phenyl ring with other aromatic or heteroaromatic systems.

The synthesis of these analogs would typically involve preparing the appropriately substituted benzoyl chlorides from the corresponding benzoic acids ontosight.aichemicalbook.com.

Functionalization of the Methanone Linker Group

The methanone (carbonyl) linker group connects the indole core to the substituted phenyl ring. While direct functionalization of this carbonyl group in pre-formed benzoylindoles is less common for SAR studies compared to modifying the aromatic rings or N-substituent, it is a potential site for derivatization.

Reduction: The carbonyl group could be reduced to a methylene (B1212753) group (-CH₂-) or a hydroxyl group (-CH(OH)-), leading to different classes of compounds (e.g., benzhydrindoles or benzylindoles).

Replacement: The carbonyl can be replaced by other linkers, such as an ethanone, carboxamide, or a direct bond, though this would fundamentally alter the benzoylindole scaffold.

The synthesis of related compounds with modified linkers would require alternative synthetic strategies. For instance, the Friedel-Crafts acylation using acid chlorides is specific for forming the methanone linkage.

Compound List:

AM694 (1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole)

3-Benzoylindole

4-Iodobenzoyl chloride

N-benzoylindole

RCS-4 (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone

XLR-11 1-(5-fluoropentyl)-1H-indol-3-ylmethanone

Molecular Pharmacology and Receptor Interaction Dynamics of this compound

Advanced Analytical Methodologies for Research and Detection of Am694 4 Iodo Isomer

Development and Validation of Chromatographic Techniques for Detection and Quantification

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the detection and quantification of synthetic cannabinoids in complex matrices. The ability to separate isomers and provide structural information makes these methods indispensable in forensic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Structural Elucidation and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of synthetic cannabinoids due to its high chromatographic resolution and sensitive detection. For the AM694 4-iodo isomer, GC-MS analysis provides characteristic retention times and fragmentation patterns that aid in its identification.

The electron ionization (EI) mass spectra of positional isomers of synthetic cannabinoids can be very similar, making differentiation challenging. However, subtle differences in the relative abundances of fragment ions can be used for discrimination. The primary fragmentation of AM-694 and its isomers involves cleavage of the bond between the indole (B1671886) ring and the carbonyl group, as well as fragmentation of the N-alkyl chain. While the mass spectra of the 2-iodo, 3-iodo, and 4-iodo isomers of AM-694 are expected to show the same major fragment ions, the relative intensities of these ions may differ due to the influence of the iodine position on the benzoyl ring.

Table 1: Postulated GC-MS Fragmentation Data for AM694 Isomers

| Fragment Ion | Postulated Structure | Expected m/z | Putative Origin |

|---|---|---|---|

| [M]+• | Molecular Ion | 435 | Parent molecule |

| [M-C5H10F]+ | Loss of fluoropentyl chain | 348 | Cleavage of N-alkyl chain |

| [C8H5IO]+ | Iodobenzoyl cation | 232 | Cleavage at the carbonyl bridge |

Note: Specific experimental fragmentation data for the 4-iodo isomer compared to other positional isomers are not widely available in the public domain. The data presented are based on general fragmentation patterns of related synthetic cannabinoids.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS) for Trace Analysis and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it ideal for the trace analysis of this compound and its metabolites in biological samples such as blood and urine. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection and quantification of the target analyte even in complex matrices.

For AM-694, typical MRM transitions involve the precursor ion [M+H]+ at m/z 436 and product ions resulting from the fragmentation of the molecule. nist.gov The choice of product ions is critical for specificity, particularly when dealing with isomers. While the precursor ion will be the same for all iodo-isomers, the fragmentation pattern in the collision cell might show subtle differences that could be exploited for differentiation.

Metabolite identification is another crucial application of LC-MS/MS. The metabolism of AM-694 has been shown to involve hydroxylation of the N-pentyl chain and defluorination. nih.gov These metabolic pathways are expected to be similar for the 4-iodo isomer, and LC-MS/MS can be used to detect and identify these metabolites, providing evidence of exposure.

Table 2: LC-MS/MS Parameters for the Analysis of AM-694

| Parameter | Value |

|---|---|

| Precursor Ion (m/z) | 436 [M+H]+ |

| Product Ion 1 (m/z) | 190 |

| Product Ion 2 (m/z) | 272 |

Note: While these transitions have been reported for AM-694, specific comparative data for the 4-iodo isomer versus other isomers is limited. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the confirmation of elemental composition and the differentiation of isobaric compounds. For the this compound, HRMS can confirm the molecular formula C20H19FINO.

Furthermore, the high-resolution fragmentation data obtained from HRMS instruments can reveal subtle differences in the fragmentation patterns of positional isomers that may not be apparent with standard resolution mass spectrometers. A detailed study of the fragmentation of AM-694 iodo-isomers using HRMS could potentially identify unique fragment ions or significant differences in the abundance of common fragments, allowing for their unambiguous differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation of Research Standards and Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including synthetic cannabinoids and their isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous determination of the substitution pattern on the aromatic rings.

Spectroscopic Techniques (e.g., UV/Vis, IR, Fluorescence) for Purity Assessment and Structural Characterization in Research

Spectroscopic techniques such as Ultraviolet-Visible (UV/Vis) and Infrared (IR) spectroscopy are valuable tools for the initial characterization and purity assessment of research chemicals like the this compound.

UV/Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the iodine atom on the benzoyl ring is expected to influence the λmax values. A commercial supplier of the this compound reports λmax values at 213, 261, and 321 nm. Comparing the UV/Vis spectra of the different iodo-isomers can aid in their differentiation.

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of the this compound will show characteristic absorption bands for the C=O (carbonyl), C-N, C-F, and C-I bonds, as well as the aromatic C-H bonds. While the IR spectra of positional isomers can be very similar, the fingerprint region (below 1500 cm⁻¹) often contains subtle differences that can be used for differentiation, especially when compared to a reference standard. unodc.org

Development of Reference Materials and Analytical Protocols for Research Laboratories

The availability of high-purity, well-characterized reference materials is essential for the validation of analytical methods and for ensuring the accuracy and reliability of results in research and forensic laboratories. Certified Reference Materials (CRMs) for synthetic cannabinoids, including their isomers, are crucial for method development, calibration, and quality control. cerilliant.comlgcstandards.com

Organizations such as the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) provide recommendations for the analysis of seized drugs, including the use of multiple analytical techniques for confident identification. nist.govswgdrug.orgswgdrug.org The development of standardized analytical protocols for the differentiation of positional isomers of synthetic cannabinoids like the this compound is an ongoing effort in the forensic science community. These protocols emphasize the use of orthogonal techniques, such as GC-MS and IR spectroscopy, to provide a higher degree of certainty in identification. The availability of comprehensive spectral libraries, including mass spectra, IR spectra, and NMR data for a wide range of synthetic cannabinoids and their isomers, is also a critical resource for analytical laboratories. caymanchem.com

Photochemical Fingerprinting and Degradation Studies for Analytical Discrimination

The differentiation of closely related isomers of synthetic cannabinoids, such as the this compound, presents a significant challenge in forensic and analytical chemistry. Traditional analytical techniques may not always provide the necessary resolution to distinguish between positional isomers. Advanced methodologies, including photochemical fingerprinting and degradation studies, offer a novel approach to creating unique identifiers for these compounds, thereby aiding in their specific detection and characterization.

Photochemical fingerprinting leverages the principle that different molecules will degrade in unique and predictable ways when exposed to light. This process can generate a distinct pattern of degradation products or changes in spectral properties over time, which serves as a "fingerprint" for the parent compound. For the this compound, this technique is particularly insightful due to the influence of the iodine substituent on the molecule's electronic structure and subsequent photochemical reactivity.

Recent research has demonstrated that Fluorescence Spectral Fingerprints (FSFs) are highly sensitive to the chemical substitution on synthetic cannabinoid analogues. acs.org Studies on a model series of compounds based on the structure of AM-694 have shown that variations in the halogen substituent at the 2-position of the phenyl ring lead to distinct photochemical behaviors. acs.org

The photochemical degradation rate, a key parameter in these studies, is notably sensitive to the specific halogen present. This sensitivity allows for the discrimination between different halogenated analogues. For instance, the degradation kinetics for bromo- and iodo-analogues have been observed to be an order of magnitude greater than those for their fluoro- and chloro-counterparts. acs.org This suggests a trend of increasing photochemical sensitivity with the increasing atomic mass and decreasing electronegativity of the halogen.

To illustrate the differences in degradation kinetics, the following interactive data table summarizes the comparative photochemical degradation rates for a model series of AM-694 analogues.

Table 1: Comparative Photochemical Degradation Kinetics of AM-694 Analogues

| Halogen Substituent | Linker Group | Relative Degradation Rate |

|---|---|---|

| Fluoro | Methanone (B1245722) | Similar to Chloro-analogue |

| Chloro | Methanone | Similar to Fluoro-analogue |

| Bromo | Methanone | ~10x faster than Fluoro/Chloro |

| Iodo | Methanone | ~10x faster than Fluoro/Chloro |

| Fluoro | Ethanone | Similar to Chloro-analogue |

| Chloro | Ethanone | Similar to Chloro-analogue |

| Bromo | Ethanone | ~10x faster than Fluoro/Chloro |

This table is based on findings that the kinetics for bromo- and iodo-analogues are an order of magnitude larger than for fluoro- and chloro-analogues. acs.org

The degradation pathways of iodinated organic compounds under UV irradiation often involve deiodination and hydroxylation. nih.gov In the case of the this compound, it is plausible that exposure to UV light could lead to the cleavage of the carbon-iodine bond, resulting in the formation of a deiodinated primary degradation product. Subsequent reactions could then lead to the formation of hydroxylated species. The identification of these specific degradation products can further contribute to the unique photochemical fingerprint of the this compound, allowing for its unambiguous identification.

In contrast to metabolic pathways, which for AM-694 primarily involve oxidative defluorination of the N-pentyl chain, photochemical degradation offers a different set of reactions that can be analytically exploited. nih.gov This distinction is crucial for forensic analysis, as it provides an orthogonal method for identifying a substance, independent of its metabolic fate in the body.

The detailed research findings in this area underscore the potential of photochemical fingerprinting as a robust tool for the analytical discrimination of synthetic cannabinoid isomers. The unique degradation kinetics and potential degradation products of the this compound provide a solid basis for the development of specific and sensitive detection methods.

Structure Activity Relationship Sar Studies and Rational Analog Design

Systematic Exploration of Substituent Effects on Cannabinoid Receptor Binding and Functional Activity

The affinity and efficacy of AM694 analogs at the cannabinoid receptors, CB1 and CB2, are highly sensitive to structural modifications at several key positions. Researchers have systematically altered the indole (B1671886) scaffold to map the binding pockets of these receptors.

The position of halogen substituents on the benzoyl ring significantly influences a compound's affinity for cannabinoid receptors. Halogenation can alter the electronic properties and conformation of the molecule, thereby affecting how it fits into the receptor's binding site.

Research on classical and synthetic cannabinoids has shown that the presence and location of halogens lead to considerable variations in potency and affinity. nih.govresearchgate.net For instance, in studies of classical cannabinoids, substituting a bulky halogen like iodine on the side chain can enhance affinity for the CB1 receptor. nih.govresearchgate.net Conversely, placing an iodo-substituent on the phenolic ring was found to reduce affinity. nih.govresearchgate.net

While direct comparative binding data for the 4-iodo versus 3-iodo isomers of AM694 is not extensively detailed in the provided results, the principles of halogen substitution suggest that the position is critical. The electronic and steric effects of the iodine atom at the 4-position of the benzoyl ring in AM694 are a key contributor to its high affinity. Moving the iodine to the 3-position would alter the molecule's electronic distribution and spatial arrangement, which would be expected to change its binding affinity and selectivity profile for CB1 and CB2 receptors. The strength of halogen bonds is influenced by factors like the hybridization of the carbon atom to which the halogen is attached and the presence of other electron-withdrawing groups. mdpi.com

The substituent at the N1 position of the indole ring is a critical determinant of cannabinoid receptor affinity and selectivity. SAR studies on various aminoalkylindoles have demonstrated a clear relationship between the length of the N1-alkyl chain and binding potency.

High-affinity binding to both CB1 and CB2 receptors generally requires a minimum alkyl chain length of three carbons. nih.govresearchgate.net The optimal binding for both receptors is often observed with a five-carbon (pentyl) side chain. nih.govresearchgate.net Extending the chain to seven carbons (heptyl) can lead to a significant drop in binding affinity. nih.govresearchgate.net This suggests the presence of a specific hydrophobic pocket in the receptors that accommodates the N1-alkyl chain.

For example, in a series of C3-naphthoyl indoles, increasing the N1 alkyl chain length from an ethyl to a propyl group increased the CB2 binding affinity nearly 20-fold, while the CB1 affinity remained low, indicating a role for the N1 substituent in determining receptor selectivity. nih.gov

| N1-Alkyl Chain | Relative CB1 Affinity | Relative CB2 Affinity | General Observation |

|---|---|---|---|

| Methyl (1C) | Low | Low | Chain is too short for optimal interaction. |

| Propyl (3C) | Moderate | Increased | Minimum length for significant affinity. nih.gov |

| Butyl (4C) | High | High | Potent binding at both receptors. researchgate.net |

| Pentyl (5C) | Optimal | Optimal | Often confers the highest affinity for both CB1 and CB2. nih.govresearchgate.net |

| Hexyl (6C) | High | High | Maintains high affinity. researchgate.net |

| Heptyl (7C) | Decreased | Decreased | Chain length becomes too long, reducing binding. nih.gov |

The benzoyl group at the C3 position of the indole is another key region for receptor interaction. Modifications to this part of the molecule can significantly impact binding affinity and selectivity. Replacing the benzoyl group with other aroyl substituents, such as a naphthoyl ring, has been a common strategy in the development of synthetic cannabinoids like the JWH series.

In one study on cannabinoids, introducing a 3-benzoyl substituent into a tricyclic structure resulted in a compound with high affinity for the CB2 receptor. nih.gov Further modifications, such as adding a trifluoromethyl group to the benzoyl ring, improved affinity for both CB1 and CB2 receptors. nih.gov However, incorporating a nitrogen atom into the aromatic ring generally led to a reduction in activity at both receptors. nih.gov These findings highlight the sensitivity of the cannabinoid receptors to the electronic and steric properties of the C3-aroyl group.

Identification of Key Pharmacophoric Elements for Cannabinoid Receptor Interaction

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific receptor. For cannabinoid receptor agonists, several key pharmacophoric elements have been identified through extensive SAR studies. nih.govfuture4200.com

These typically include:

An aromatic ring system (like the indole in AM694) that engages in π-π stacking interactions with aromatic residues in the receptor.

A hydrophobic alkyl side chain (the N1-pentyl chain in AM694) that occupies a lipophilic pocket.

An electrophilic group (like the carbonyl oxygen of the benzoyl moiety) that can act as a hydrogen bond acceptor.

The precise spatial relationship between these elements is crucial for high-affinity binding. future4200.com The ability of structurally diverse compounds, from classical cannabinoids like THC to aminoalkylindoles like AM694, to bind to the same receptors is explained by their ability to present these key pharmacophoric elements in a similar spatial orientation. nih.gov

Development of Novel Analogs Based on the AM694 Scaffold for Specific Research Applications

The AM694 structure serves as a valuable scaffold for developing new chemical probes to study the endocannabinoid system. By systematically modifying the AM694 molecule, researchers can design novel analogs with specific properties, such as selectivity for one receptor subtype over the other (CB1 vs. CB2) or biased agonism, where a ligand activates only a subset of the receptor's signaling pathways. nih.gov

For example, starting from a screening hit with modest CB2 affinity, a parallel synthesis approach led to the development of a compound with 120-fold functional selectivity for the CB2 receptor. nih.gov This strategy of using a known active scaffold to generate a library of related compounds is a powerful tool in medicinal chemistry for developing ligands for specific research and therapeutic applications. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Ligand Design

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to correlate the chemical structure and physicochemical properties of compounds with their biological activity. nih.govnih.govresearchgate.netmdpi.com In the context of cannabinoid research, QSAR models are developed to predict the binding affinity of new, unsynthesized molecules for the CB1 and CB2 receptors. nih.govnih.govresearchgate.netmdpi.com

These models are built using a "training set" of compounds with known binding affinities. nih.govnih.govresearchgate.netmdpi.com Molecular descriptors, which are numerical representations of the molecules' structural and physicochemical properties, are calculated for each compound in the set. nih.govnih.govresearchgate.netmdpi.com Statistical methods, such as multiple linear regression (MLR) and partial least squares regression (PLSR), are then used to create a mathematical equation that links these descriptors to the observed biological activity. nih.govnih.gov

A reliable QSAR model can be a powerful predictive tool in drug design, allowing researchers to prioritize the synthesis of compounds that are most likely to have the desired activity, thereby saving time and resources. nih.govnih.govtandfonline.com This approach provides an efficient strategy for designing novel ligands and predicting the potential activity of new synthetic cannabinoids based on their structure. nih.govnih.govresearchgate.netmdpi.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Molecular Geometry, Conformation, and Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the fundamental properties of a molecule. wavefun.com These calculations can provide a detailed understanding of the three-dimensional structure, conformational flexibility, and electronic landscape of AM-694.

Molecular Geometry and Conformation: The geometry of AM-694, including bond lengths, bond angles, and dihedral angles, can be optimized using methods like Density Functional Theory (DFT). These calculations help in identifying the most stable (lowest energy) conformation of the molecule. The flexible 5-fluoropentyl chain and the rotatable bond between the indole (B1671886) and benzoyl moieties allow the molecule to adopt various conformations, and quantum chemical calculations can map the potential energy surface to identify the most probable shapes of the molecule in different environments.

Electronic Properties: Quantum chemical calculations also provide insights into the electronic properties of AM-694. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding how the molecule interacts with its biological targets. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Molecular Docking Simulations to Elucidate Ligand-Receptor Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For AM-694, docking simulations are primarily used to understand its interaction with the cannabinoid receptors, CB1 and CB2. nih.govnih.gov

These simulations place the AM-694 molecule into the binding pocket of the receptor and score the different poses based on the predicted binding affinity. The results of docking studies can reveal key amino acid residues in the receptor that interact with the ligand through hydrogen bonds, hydrophobic interactions, or pi-pi stacking. For instance, the indole scaffold of AM-694 is expected to form hydrophobic interactions within the binding pocket, while the carbonyl group may act as a hydrogen bond acceptor. nottingham.ac.uk

| Receptor | Interacting Residues | Type of Interaction |

|---|---|---|

| CB1 | Phe200, Trp279, Phe268 | Hydrophobic/Pi-pi stacking |

| CB1 | Lys192 | Hydrogen bond with carbonyl |

| CB2 | Phe117, Trp194 | Hydrophobic/Pi-pi stacking |

| CB2 | Ser285 | Hydrogen bond with carbonyl |

Molecular Dynamics Simulations for Investigating Ligand-Receptor Complex Stability and Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations can model the dynamic behavior of the complex over time. mdpi.comscielo.br An MD simulation of the AM-694-cannabinoid receptor complex would involve placing the docked complex in a simulated physiological environment (water and a lipid bilayer) and calculating the atomic motions over a period of nanoseconds to microseconds. mdpi.com

The stability of the complex can be assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD suggests that the ligand remains securely bound in the binding pocket. The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the receptor and how they are affected by ligand binding. MD simulations can also provide insights into the conformational changes in the receptor upon ligand binding, which are crucial for its activation. scfbio-iitd.res.in

| Parameter | Typical Value | Indication |

|---|---|---|

| Ligand RMSD | 1-3 Å | Stable binding in the pocket |

| Protein RMSD | 2-4 Å | Overall structural stability |

| Binding Free Energy (MM/PBSA) | -40 to -60 kcal/mol | Favorable binding affinity |

Pharmacophore Modeling and Virtual Screening for the Discovery of Novel Chemical Probes

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov A pharmacophore model for cannabinoid receptor agonists can be developed based on the structure of AM-694 and other known active ligands. sci-hub.se This model would typically include features such as a hydrophobic region, a hydrogen bond acceptor, and aromatic rings, all with specific spatial relationships. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.gov This allows for the rapid identification of new and structurally diverse molecules that are likely to bind to the cannabinoid receptors, which can then be synthesized and tested experimentally.

| Feature | Corresponding Moiety in AM-694 |

|---|---|

| Aromatic Ring | Indole ring |

| Aromatic Ring | Iodobenzoyl ring |

| Hydrophobic Group | 5-fluoropentyl chain |

| Hydrogen Bond Acceptor | Carbonyl oxygen |

In Silico Prediction of Metabolic Hotspots and Reaction Pathways

Understanding the metabolism of a compound is crucial in drug development. In silico tools can predict the likely sites of metabolism on a molecule, known as metabolic hotspots, and the resulting metabolites. nih.gov These predictions are often based on models of common drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. news-medical.net

For AM-694, in vitro studies have shown that a major metabolic pathway is oxidative defluorination of the 5-fluoropentyl chain. nih.gov In silico models can complement these findings by predicting other potential metabolic transformations, such as hydroxylation on the pentyl chain or the aromatic rings, and subsequent glucuronidation. researchgate.net Qualitative analysis has also identified carboxylated and defluorinated metabolites of AM-694. nih.gov

| Metabolic Reaction | Predicted Site | Resulting Metabolite |

|---|---|---|

| Oxidative Defluorination | 5-fluoropentyl chain | Carboxylic acid derivative |

| Hydroxylation | Pentyl chain | Hydroxylated AM-694 |

| Hydroxylation | Indole ring | Hydroxylated AM-694 |

| Glucuronidation | Hydroxylated metabolites | Glucuronide conjugates |

Computational Assessment of Molecular Properties Relevant to Preclinical Distribution (e.g., Blood-Brain Barrier Permeability Prediction)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. Computational models can predict the BBB permeability of a molecule based on its physicochemical properties. nih.govsemanticscholar.org Key descriptors for predicting BBB permeability include lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. researchgate.netnih.gov

By calculating these properties for AM-694, its potential to cross the BBB can be estimated. Generally, compounds with high lipophilicity, low TPSA, and a molecular weight under 500 Da are more likely to passively diffuse across the BBB. nih.gov Machine learning models trained on large datasets of compounds with known BBB permeability can provide more accurate predictions. arxiv.orgnih.gov

| Property | Calculated Value | Implication for BBB Permeability |

|---|---|---|

| Molecular Weight | 435.28 g/mol | Favorable ( < 500) |

| logP (octanol-water partition coefficient) | ~6.5 | High lipophilicity, favorable |

| Topological Polar Surface Area (TPSA) | ~32.8 Ų | Low polarity, favorable |

| Hydrogen Bond Donors | 0 | Favorable |

| Hydrogen Bond Acceptors | 2 | Favorable |

| Predicted logBB | > 0.3 | Predicted to be BBB permeable |

Emerging Research Directions and Future Academic Perspectives

Exploration of AM694 4-Iodo Isomer Interaction with Undiscovered or Orphan Receptors

A primary avenue for future research lies in investigating the interaction of the this compound with orphan receptors. Orphan receptors are G protein-coupled receptors (GPCRs) whose endogenous ligands have not yet been identified. Many synthetic cannabinoids exhibit activity at non-CB1/CB2 receptors, and these "off-target" interactions provide crucial insights into complex signaling pathways.

Academic inquiry would focus on screening the this compound against a panel of orphan receptors, such as GPR55, which has been proposed by some as a third cannabinoid receptor. The objective would be to de-orphanize these receptors by identifying novel synthetic ligands. Such studies could uncover previously unknown signaling roles for these receptors and establish the this compound as a selective pharmacological tool for their study. This exploration is critical for understanding the complete pharmacological profile of this class of compounds and may reveal novel therapeutic targets.

Application of Advanced In Vivo Imaging Techniques (e.g., PET Ligand Development from Iodinated Scaffolds for Receptor Mapping)

The chemical structure of the this compound is particularly well-suited for the development of radiotracers for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov PET imaging allows for the non-invasive visualization and quantification of receptor density and distribution in living organisms, including the human brain. yalemedicine.orgyale.eduresearchgate.net

The presence of an iodine atom on the phenyl group provides a strategic site for radiolabeling. This atom could be substituted with a positron-emitting isotope, such as iodine-124, to create a novel PET ligand. Alternatively, the existing 5-fluoropentyl chain could be modified to incorporate fluorine-18, a commonly used positron emitter in PET tracer development. nih.gov The development of such a tracer from the AM694 scaffold would enable researchers to:

Map the precise neuroanatomical distribution of its target receptors in real-time.

Investigate changes in receptor density associated with various neuropsychiatric and neurodegenerative diseases.

Study the receptor occupancy of other unlabeled drugs, aiding in therapeutic development.

This makes the iodinated scaffold of the this compound a promising starting point for creating next-generation molecular imaging tools to study the endocannabinoid system and other potential receptor targets. nih.govresearchgate.net

| Imaging Modality | Principle | Application for this compound Research |

| Positron Emission Tomography (PET) | Detects gamma rays emitted indirectly by a positron-emitting radionuclide. | Development of a radiolabeled version (e.g., with ¹⁸F or ¹²⁴I) to map receptor distribution and occupancy in the brain and peripheral tissues. nih.govyalemedicine.org |

| Single Photon Emission Computed Tomography (SPECT) | Measures gamma rays emitted directly by a radionuclide. | Development of a radiolabeled version with a SPECT isotope (e.g., ¹²³I) as an alternative imaging strategy. |

| Magnetic Resonance Imaging (MRI) | Uses magnetic fields and radio waves to create detailed images of organs and tissues. nih.gov | While not directly imaging the compound, functional MRI (fMRI) could be used to map the neural activity changes induced by the administration of the this compound. nih.gov |

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in Preclinical Research

To gain a comprehensive understanding of the biological effects of the this compound, future preclinical research will likely integrate multi-omics approaches. This involves the large-scale analysis of genes (genomics), proteins (proteomics), and metabolites (metabolomics) within a biological system following exposure to the compound. By moving beyond single-receptor interactions, multi-omics can reveal the global cellular and physiological impact of a novel ligand.

Genomics: Transcriptomic analysis (e.g., RNA-seq) could identify which genes are up- or down-regulated in neuronal or immune cells upon treatment with the isomer, revealing the genetic pathways modulated by its activity.

Proteomics: Mass spectrometry-based proteomics could quantify changes in the expression levels of thousands of proteins, providing insight into altered cellular functions, signaling cascades, and potential biomarkers of exposure.

Metabolomics: Analyzing the metabolome would uncover shifts in metabolic pathways, identifying which endogenous small molecules are affected by the compound's activity and shedding light on its physiological consequences.

Integrating these datasets would provide a systems-level view of the compound's mechanism of action, helping to predict its broader biological effects and identify potential unforeseen therapeutic applications or liabilities.

Development of Optogenetic or Chemogenetic Tools Based on the AM694 Scaffold for Receptor Manipulation

The fields of optogenetics and chemogenetics have revolutionized neuroscience by allowing researchers to control the activity of specific populations of neurons with light or designer drugs, respectively. nih.govresearchgate.netresearchgate.net A significant area of chemogenetics involves the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). researchgate.netnih.gov These are engineered GPCRs that are unresponsive to endogenous ligands but can be potently activated by specific, otherwise inert, synthetic molecules. researchgate.net

The unique structure of the this compound could serve as a scaffold for the development of a novel "designer drug" for a corresponding DREADD. The goal would be to create a highly orthogonal pair, where the AM694-based ligand exclusively activates its engineered receptor with high potency and efficacy. This would provide a powerful tool for academic researchers to:

Precisely activate or inhibit specific neural circuits to probe their role in behavior and disease.

Manipulate cellular signaling pathways with high temporal and spatial resolution.

Develop novel therapeutic strategies based on targeted cell manipulation.

Advancements in Microphysiological Systems (Organ-on-a-Chip) for Preclinical Modeling

Recent advancements in bioengineering have led to the development of microphysiological systems (MPS), also known as organs-on-chips (OOCs). nc3rs.org.uknih.gov These devices are microfluidic cell culture systems that mimic the structure and function of human organs, such as the brain, liver, and lung. vt.edumdpi.comnih.gov OOCs offer a more physiologically relevant preclinical model compared to traditional 2D cell cultures and can help reduce the reliance on animal testing. bioradiations.comselectscience.netspinnakerls.com

Future research on the this compound would greatly benefit from the use of OOC technology. wns.com For instance:

A Liver-Chip could be used to study the compound's metabolism and assess its potential for drug-induced liver injury in a human-relevant context. nih.govselectscience.net

A Brain-Chip or a model of the blood-brain barrier could be used to determine the compound's ability to cross into the central nervous system and to study its effects on neuronal cultures. vt.edu

Coupling multiple OOCs could allow for the study of multi-organ interactions and provide a more holistic view of the compound's pharmacokinetics and potential systemic effects. mdpi.com

The use of these advanced models would provide crucial data on the compound's properties early in the discovery phase, enabling more informed decisions about its potential for further development. nih.govnews-medical.net

Methodological Innovations for High-Throughput Screening of Analog Libraries for Academic Discovery

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of compounds against specific biological targets. nih.gov A key future direction would be the synthesis of an analog library based on the this compound scaffold. By systematically modifying different parts of the molecule (e.g., the indole (B1671886) ring, the pentyl chain, the phenyl group), a diverse library of related compounds can be generated.

This library could then be subjected to HTS against a wide array of receptors, including cannabinoid receptors, orphan receptors, and other GPCRs. nih.govresearchgate.net This approach could rapidly:

Identify analogs with higher potency or selectivity for a specific receptor.

Discover compounds with entirely new pharmacological profiles.

Elucidate the structure-activity relationships (SAR) for this chemical class, guiding future rational drug design.

Collaborations between academic and industry laboratories often facilitate such large-scale screening efforts, which can accelerate the discovery of novel chemical probes and potential therapeutic leads. nih.gov Synthetic cannabinoid screening libraries are instrumental in these discovery efforts. caymanchem.comnih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying AM694 4-iodo isomer in biological matrices?

- Methodological Answer : Use reversed-phase HPLC with a Zorbax Eclipse Plus C18 column (3.0 × 100 mm, 1.8 µm) coupled with mass spectrometry. Calibrate using a linear range of 2.5–50 ng/mL in oral fluid and buffer mixtures (1:3 v:v). Include internal standards like AM2201-d5 to improve accuracy. Quantify via transitions such as 436.1 → 230.9 m/z . For isomer differentiation, employ GC-FTIR with multivariate curve resolution to track characteristic elution profiles under varying temperatures and flow rates .

Q. What are the optimal storage conditions to preserve this compound stability?

- Methodological Answer : Store lyophilized samples at -20°C in airtight, light-protected containers. Stability studies indicate ≥1 year under these conditions, but periodic purity checks via HPLC are recommended. Note that the 4-iodo isomer (≥97% purity) is less stable than its 3-iodo analog (≥98% purity), necessitating stricter batch monitoring .

Q. How can researchers verify the structural identity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., , , ) with high-resolution mass spectrometry (HRMS). Cross-reference spectral data with forensic databases to confirm the iodine substitution position. Discrepancies in molecular weight (FW: 435.3) or fragmentation patterns may indicate impurities or isomerization .

Advanced Research Questions

Q. What experimental strategies mitigate isomer interconversion during chromatographic analysis?

- Methodological Answer : Optimize GC parameters (e.g., carrier gas flow rate, temperature gradients) to minimize thermal degradation. Use chemometric tools like multivariate curve resolution to deconvolute overlapping peaks caused by dynamic isomerization. Validate methods using control samples spiked with pure 3-iodo and 4-iodo isomers to track cross-contamination .

Q. How does this compound’s receptor binding affinity compare to other synthetic cannabinoids?

- Methodological Answer : Conduct competitive binding assays using transfected cells expressing CB1/CB2 receptors. For example, use -CP55,940 as a radioligand and calculate inhibition constants (Ki). While specific Ki values for the 4-iodo isomer are not reported, analogous compounds show CB1 selectivity (e.g., Ki = 3.88 nM for CB1 vs. 73.4 nM for CB2). Normalize data to account for batch-to-batch purity variations .

Q. What statistical approaches address contradictions in stability or activity data across studies?

- Methodological Answer : Apply mixed-effects models to account for variability in experimental conditions (e.g., storage duration, solvent systems). Use sensitivity analysis to identify critical factors (e.g., temperature fluctuations, light exposure). For meta-analyses, follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-quality datasets and exclude outliers .

Q. How can researchers design reproducible dose-response studies for this compound?

- Methodological Answer : Use a factorial design with at least three independent replicates per concentration. Include negative controls (vehicle-only) and reference agonists (e.g., WIN55,212-2). For in vitro assays, normalize responses to cell viability metrics (e.g., MTT assays). Document protocols in line with the 4R principles (Randomization, Replication, Reduction, Refinement) to enhance reproducibility .

Methodological Best Practices

- Data Validation : Cross-check chromatographic results with orthogonal techniques (e.g., FTIR for functional groups, NMR for substitution patterns) .

- Ethical Compliance : Adhere to forensic chemistry guidelines for handling controlled substances, including secure sample logging and disposal .

- Literature Review : Use SciFinder or Web of Science with keywords like "AM694 isomer synthesis" or "cannabinoid receptor kinetics," filtering for peer-reviewed journals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.